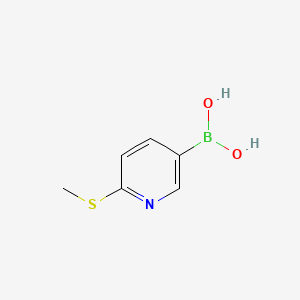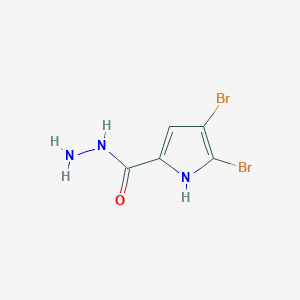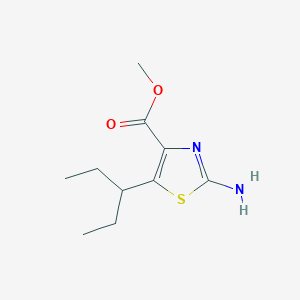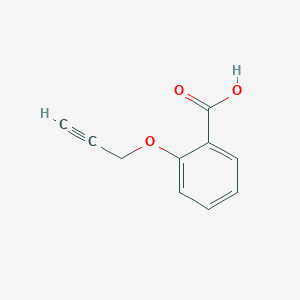
2-Methylthiopyridine-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthiopyridine-5-boronic acid is a chemical compound with the empirical formula C6H8BNO2S . It has a molecular weight of 169.01 and is typically used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of 2-Methylthiopyridine-5-boronic acid typically involves the reaction of pyridine-5-boronic acid with methyl mercaptan in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of 2-Methylthiopyridine-5-boronic acid consists of a pyridine ring with a methylthio group at the 2-position and a boronic acid group at the 5-position .Chemical Reactions Analysis
2-Methylthiopyridine-5-boronic acid can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary : Boronic acids, including pyridinylboronic acids, are widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .
- Methods of Application : The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium ( II) complexes .
Synthesis of Heterocyclic Boronic Acids and Esters
- Application Summary : In recent years, the wide application of Suzuki-type cross-coupling reactions has led to a rapid growth in the synthesis of heterocyclic boronic acids and esters .
- Methods of Application : The specific methods of application can vary widely depending on the specific heterocyclic boronic acid or ester being synthesized .
- Results or Outcomes : The synthesis of these compounds has led to a rise in their use, utility, and flexibility in organic synthesis .
Synthesis of New Linear Poly (Phenylpyridyl) Chains
- Application Summary : Pyridinylboronic acids can be used to prepare new linear poly (phenylpyridyl) chains .
- Methods of Application : This is typically achieved through Suzuki coupling .
- Results or Outcomes : The result is the formation of new linear poly (phenylpyridyl) chains .
Synthesis of Oligopyridyl Foldamers
- Application Summary : Pyridinylboronic acids can be used in the synthesis of oligopyridyl foldamers, which mimic the twist of an alpha-helix .
- Methods of Application : This is typically achieved through Suzuki coupling .
- Results or Outcomes : The result is the formation of oligopyridyl foldamers .
Synthesis of Therapeutic Enzymatic and Kinase Inhibitors
- Application Summary : Pyridinylboronic acids can be used in the synthesis of many highly significant therapeutic enzymatic and kinase inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific inhibitor being synthesized .
- Results or Outcomes : The result is the formation of therapeutic enzymatic and kinase inhibitors .
Synthesis of Receptor Antagonists
- Application Summary : Pyridinylboronic acids can be used in the synthesis of receptor antagonists .
- Methods of Application : The specific methods of application can vary widely depending on the specific antagonist being synthesized .
- Results or Outcomes : The result is the formation of receptor antagonists .
Propiedades
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKVPJOPVIIRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376379 |
Source


|
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)pyridin-3-ylboronic acid | |
CAS RN |
321438-86-2 |
Source


|
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulphanyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)




![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)




